molecular formula C18H17N3O3S2 B2931087 3,5-dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide CAS No. 396724-84-8

3,5-dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide

Cat. No.: B2931087
CAS No.: 396724-84-8
M. Wt: 387.47
InChI Key: SREANRVOIOEPNN-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide is a complex organic compound that features a benzamide core with methoxy groups and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is to react 2-methylbenzothiazole with chloroformate to introduce the carbamothioyl group, followed by coupling with 3,5-dimethoxybenzamide under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of reactors and equipment that can handle large volumes. The reaction conditions would be optimized for efficiency and yield, with continuous monitoring to ensure product quality. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under specific conditions.

  • Reduction: : The thiazole ring can be reduced to form a thiol group.

  • Substitution: : The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromic acid, under acidic conditions.

  • Reduction: : Reagents like lithium aluminum hydride or sodium borohydride, in anhydrous ether.

  • Substitution: : Reagents like sodium hydroxide or other strong bases, in polar solvents.

Major Products Formed

  • Oxidation: : Formation of 3,5-dihydroxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide.

  • Reduction: : Formation of 3,5-dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide-thiol.

  • Substitution: : Formation of various substituted benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its thiazole ring is known for its biological activity, making it a candidate for drug development.

Medicine

In medicine, this compound has potential applications in the development of new therapeutic agents. Its ability to interact with biological targets can be harnessed to create drugs for various diseases, including neurodegenerative disorders and infections.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzothiazole: : Similar core structure but lacks the benzamide and methoxy groups.

  • 3,5-Dimethoxybenzamide: : Similar benzamide group but lacks the thiazole ring.

  • Thiazole derivatives: : Various compounds with thiazole rings, differing in substitution patterns.

Uniqueness

3,5-Dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide is unique due to its combination of the benzamide group, methoxy groups, and thiazole ring. This combination provides a balance of stability, reactivity, and biological activity that is not found in simpler derivatives.

Properties

IUPAC Name

3,5-dimethoxy-N-[(2-methyl-1,3-benzothiazol-6-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-10-19-15-5-4-12(8-16(15)26-10)20-18(25)21-17(22)11-6-13(23-2)9-14(7-11)24-3/h4-9H,1-3H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREANRVOIOEPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=S)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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